Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine

Lipophilicity Drug Design ADME

Researchers requiring a more lipophilic 1,2,3-triazole scaffold often find simpler analogs insufficient for hydrophobic pocket engagement. This compound provides a quantifiable +0.64 log unit lipophilicity increase over des-isopropyl versions, directly addressing permeability-limited target engagement gaps. - Enhanced Membrane Permeability: XLogP3-AA of 0.3 supports blood-brain barrier penetration studies. - Steric Differentiation: 5-isopropyl group offers a vector for filling hydrophobic sub-pockets in kinase ATP-binding sites. - PROTAC-Ready Handle: Secondary N-methylamine at the 4-position enables direct conjugation for bifunctional degrader synthesis.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13256609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C)CNC
InChIInChI=1S/C8H16N4/c1-6(2)8-7(5-9-3)10-11-12(8)4/h6,9H,5H2,1-4H3
InChIKeyKCSLBGWDLLCPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine: Procurement-Ready Triazole Building Block


Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine (CAS 1784343-93-6) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative with a molecular formula of C₈H₁₆N₄ and a molecular weight of 168.24 g/mol [1]. It features a secondary N-methylaminomethyl side chain at the 4-position and an isopropyl group at the 5-position of the triazole ring, differentiating it from simpler triazole-methanamine analogs. The compound is commercially available as a research chemical with a typical purity specification of 95% . Its computed partition coefficient (XLogP3-AA) of 0.3 indicates moderate lipophilicity, while the topological polar surface area (TPSA) of 42.7 Ų suggests adequate membrane permeability potential [1].

Triazole scaffold 5-Isopropyl substitution enhances lipophilicity for SAR exploration of membrane targets.
Synthetic handle Secondary N-methylaminomethyl group enables straightforward conjugation in probe or PROTAC assembly.
Physicochemical profile Computed properties suggest adequate membrane permeability potential for cell-based target engagement studies.

Why the 5-Isopropyl Substituent Prevents Simple Analog Substitution


The presence of the isopropyl group at the 5-position of the 1,2,3-triazole ring introduces measurable differences in physicochemical properties that preclude simple interchange with des-isopropyl analogs such as N-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1083396-18-2). Critically, the target compound exhibits an XLogP3-AA of 0.3 [1], compared to a LogP of -0.34 for the des-isopropyl analog , representing a >0.6 log unit increase in lipophilicity that significantly alters partitioning behavior and biological membrane interactions. Additionally, the increased steric bulk from the isopropyl group—reflected in the higher molecular weight (168.24 vs. 126.16 g/mol) [1]—modulates binding pocket interactions and metabolic stability in ways that cannot be replicated by the simpler analog. These quantifiable divergences in lipophilicity, steric profile, and predicted basicity mean that substituting one compound for the other will yield non-equivalent results in structure-activity relationship (SAR) studies, medicinal chemistry campaigns, and chemical probe development.

Lipophilicity shift
A >0.6 log unit increase over the des-isopropyl analog may substantially alter membrane partitioning and ADME behavior, limiting direct interchange in permeability-focused studies.
Steric profile divergence
The additional isopropyl group (+42 g/mol) and extra rotatable bond increase steric bulk, which may change binding pocket occupancy and metabolic stability compared to the simpler analog.
Basicity modulation
Estimated pKa elevation (~0.2–0.5 units) due to the electron-donating isopropyl group may influence ionization state at physiological pH, affecting salt formation and lysosomal partitioning behavior.

Head-to-Head Physicochemical Differentiation vs. Des-Isopropyl Analog


Enhanced Lipophilicity Over the Unsubstituted Triazole Analog

The target compound displays a computed XLogP3-AA of 0.3 [1], while the des-isopropyl analog N-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1083396-18-2) has a reported LogP of -0.34 . The resulting ΔLogP of +0.64 log units indicates substantially higher lipophilicity, which directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution.

Lipophilicity (ΔLogP)
Cross-study comparable
Target XLogP3-AA 0.3
Analog LogP −0.34
ΔLogP +0.64 (target more lipophilic)
Reported lipophilicity difference may inform selection for permeability-focused SAR studies.
Computed vs. reported LogP; cross-study comparability limitations apply.
Lipophilicity Drug Design ADME

Increased Molecular Weight and Steric Bulk

The molecular weight of the target compound is 168.24 g/mol [1], compared to 126.16 g/mol for the des-isopropyl analog . The additional 42.08 g/mol corresponds to the isopropyl substituent, which not only increases steric bulk but also expands the accessible conformational space (3 rotatable bonds vs. 2 in the analog) [1][2].

Molecular weight & rotatable bonds
Cross-study comparable
ΔMW +42.08 g/mol
ΔRot. bonds +1
Increased steric bulk may affect binding pocket interactions in SAR campaigns.
Computed values; experimental binding validation required.
Molecular Weight Steric Effects Medicinal Chemistry

Modulated Basicity for Tailored Salt Formation

While experimental pKa data for the target compound is limited, the des-isopropyl analog has a predicted pKa of 7.83 . The electron-donating isopropyl group at the 5-position is expected to slightly increase the electron density on the triazole ring, likely raising the pKa of the target compound's secondary amine by approximately 0.2–0.5 units based on class-level structure-basicity relationships for 1,2,3-triazoles [1]. This would place the target compound's pKa in the range of 8.0–8.3, affecting ionization state at physiological pH.

Estimated pKa shift
Class-level inference
Target pKa ~8.0–8.3
Analog pKa 7.83
ΔpKa ≈ +0.2 to +0.5
Modest basicity shift may influence ionization and salt formation at physiological pH.
No experimental pKa data; class-level inference based on triazole substituent effects.
pKa Basicity Salt Selection

Optimal Scientific and Procurement Scenarios


Medicinal Chemistry SAR Requiring Enhanced Lipophilicity

The +0.64 log unit lipophilicity increase [1] over the des-isopropyl analog makes this compound the preferred choice when a lead optimization campaign demands improved membrane permeability or blood-brain barrier penetration. Procurement should prioritize this compound when LogD₇.₄ values above -0.5 are required to achieve cellular target engagement in permeability-limited targets.

Fragment Growing for Kinase or GPCR Targets

The additional steric bulk (+42 g/mol, +1 rotatable bond) [1] offers a vector for filling hydrophobic sub-pockets commonly found in kinase ATP-binding sites or GPCR orthosteric pockets. Researchers engaged in fragment-based drug discovery should preferentially source this compound when the des-isopropyl fragment yields insufficient target affinity (e.g., KD > 100 μM) and hydrophobic contacts are needed.

PROTAC Linker and Bifunctional Molecule Assembly

The secondary N-methylamine handle at the 4-position provides a convenient attachment point for PEG linkers or E3 ligase ligands in PROTAC design. The 5-isopropyl group contributes to overall molecular rigidity and may influence ternary complex formation [1]. This compound is suitable for procurement when a more lipophilic triazole-based linker is preferred over simpler, more hydrophilic analogs to balance the physicochemical properties of the final bifunctional degrader.

Chemoproteomics Probe Design Requiring Defined Basicity

The estimated pKa elevation (≈8.0–8.3) [1] relative to the des-isopropyl analog (pKa 7.83) means this compound will be more readily protonated at lysosomal pH, potentially enhancing lysosomal accumulation for activity-based protein profiling (ABPP) probes. Laboratories designing clickable activity-based probes should select this compound when lysosomal targeting is desirable and the slightly increased basicity offers a measurable advantage.

Application
Selection Property
Validation Focus
Membrane permeability SAR
Enhanced lipophilicity over des-isopropyl analog
LogD₇.₄ and permeability assay validation
Fragment growing for kinases/GPCRs
Increased steric bulk for hydrophobic sub-pockets
Binding affinity shift vs. des-isopropyl fragment
PROTAC linker assembly
Secondary amine conjugation handle
Ternary complex formation and linker efficiency
Activity-based probe design
Estimated basicity for lysosomal partitioning context
Lysosomal accumulation and labeling efficiency
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